molecular formula C27H24N4O3S B3010738 N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-70-4

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3010738
CAS No.: 536706-70-4
M. Wt: 484.57
InChI Key: ZJYQJQUYNTWNJJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a sulfanyl-acetamide substituent. Its structure is distinguished by:

  • 3-Methoxyphenyl group at the pyrimidoindole’s 3-position, which modulates electronic and steric properties.
  • 4-Ethylphenyl acetamide side chain, contributing to lipophilicity and binding interactions.
  • Sulfanyl bridge (-S-) linking the pyrimidoindole core to the acetamide moiety, enhancing stability and redox activity.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-3-17-11-13-18(14-12-17)28-23(32)16-35-27-30-24-21-9-4-5-10-22(21)29-25(24)26(33)31(27)19-7-6-8-20(15-19)34-2/h4-15,29H,3,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQJQUYNTWNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the 3-methoxyphenyl and 4-ethylphenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic rings, leading to the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C27H24N4O3S
  • Molecular Weight : 484.57 g/mol

Structural Features

The compound consists of:

  • An ethylphenyl group, which contributes to its lipophilicity.
  • A pyrimidoindole core that is known for various biological activities.
  • A sulfanyl group that may enhance its reactivity and interactions with biological targets.

Medicinal Chemistry

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit significant biological activity through interactions with various molecular targets.

Potential Therapeutic Areas

  • Cancer Treatment : The compound may inhibit specific enzymes or receptors involved in cell proliferation and apoptosis, making it a candidate for cancer therapies.
  • Anti-inflammatory Effects : Its structural components suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of similar compounds can provide insights into how modifications to the molecular structure affect biological activity. For instance:

Compound NameStructure FeaturesUnique Aspects
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineThiazole ring instead of pyrimidineDifferent biological target profiles
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamideContains a methoxy groupPotentially different pharmacological effects
2-(4-oxo-7-phenyltiheno[3,2-d]pyrimidin)Lacks ethyl substitutionSimpler structure may affect activity

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature and solvent can enhance yield and purity.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Interaction studies may involve:

  • In vitro assays to assess enzyme inhibition or receptor binding.
  • Cell viability assays to determine cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Key Properties Reference
N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide (Target Compound) R1: 3-methoxyphenyl; R2: 4-ethylphenyl ~500 (estimated) High lipophilicity (logP ~3.5); potential TLR4 modulation inferred from analogs
2-{[3-(4-Chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide R1: 4-chlorophenyl; R2: 3-methoxyphenyl 478.93 Enhanced electron-withdrawing effects (Cl); moderate solubility in DMSO
N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 27) R1: phenyl; R2: isopentyl 422.50 Improved membrane permeability; IC50 = 1.2 µM for TLR4 inhibition
N-(tert-butyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 32) R1: phenyl; R2: tert-butyl 408.47 Steric hindrance reduces binding affinity (IC50 = 8.7 µM)

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (e.g., 3-methoxyphenyl) : Enhance π-π stacking with hydrophobic receptor pockets, as seen in the target compound and Compound 27 .
  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl) : Increase metabolic stability but may reduce solubility, as observed in .

Side Chain Influence :

  • Aromatic vs. Aliphatic Chains : The 4-ethylphenyl group (target compound) balances lipophilicity and steric bulk, whereas aliphatic chains (e.g., isopentyl in Compound 27) improve cellular uptake .
  • Steric Hindrance : Bulky substituents like tert-butyl (Compound 32) diminish TLR4 binding efficacy by ~7-fold compared to smaller groups .

Synthetic Accessibility :

  • Analogs in were synthesized via HATU-mediated coupling and purified via reverse-phase chromatography, suggesting similar routes for the target compound.
  • The 3-methoxyphenyl substituent may require optimized protection/deprotection steps to avoid demethylation during synthesis.

Contradictions and Limitations

  • Biological Data Gaps : Direct activity metrics (e.g., IC50, Ki) for the target compound are absent in the evidence; inferences rely on structurally related TLR4 ligands ().

Biological Activity

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article aims to summarize the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C30H28N4O3S and a molecular weight of 524.64 g/mol. Its structure includes a pyrimido[5,4-b]indole core, which is known for its diverse biological activities. The compound's IUPAC name is this compound, indicating the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may inhibit enzymes or modulate receptor functions that are pivotal in inflammatory pathways. The exact mechanism involves binding to cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators of inflammation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibitory action on COX enzymes:

  • Inhibition of COX Enzymes : The compound has shown significant inhibitory activity against COX-1 and COX-2 enzymes. In vitro assays reported half-maximal inhibitory concentration (IC50) values that suggest a strong potential for anti-inflammatory applications. For instance, related compounds have demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Analgesic Activity

In addition to its anti-inflammatory properties, this compound may exhibit analgesic effects. The modulation of pain pathways via COX inhibition can lead to reduced pain perception in experimental models.

Study on Pyrimidine Derivatives

A study focused on pyrimidine derivatives similar to this compound reported significant anti-inflammatory effects in carrageenan-induced paw edema models. The derivatives exhibited ED50 values comparable to indomethacin .

CompoundED50 (μM)Reference
Indomethacin9.17
Pyrimidine Derivative 111.60
Pyrimidine Derivative 28.23
Pyrimidine Derivative 39.47

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the chemical structure can significantly enhance the biological activity of similar compounds. For example, electron-donating substituents on the pyrimidine ring have been associated with increased potency against COX enzymes .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimido[5,4-b]indole core in this compound?

The pyrimidoindole scaffold can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 3-methoxyphenyl-substituted indole derivatives with thiourea or substituted pyrimidine precursors to form the tricyclic core.
  • Step 2 : Introduce the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene coupling, ensuring regioselectivity by controlling reaction temperature (60–80°C) and using polar aprotic solvents like DMF .
  • Optimization : Monitor intermediate purity using HPLC (C18 column, acetonitrile/water gradient) to minimize byproducts .

Q. Which analytical techniques are critical for confirming the molecular structure?

  • X-ray crystallography resolves the 3D conformation of the pyrimidoindole core and validates sulfanylacetamide connectivity, as demonstrated for analogous N-(chlorophenyl)acetamide derivatives .
  • High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR (in DMSO-d₆) confirm molecular weight and substituent positions. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm, while sulfanyl protons appear as broad singlets near δ 4.2–4.5 ppm .

Q. How can solubility challenges be addressed for in vitro assays?

  • Use co-solvents (e.g., 10% DMSO in PBS) or surfactants (0.1% Tween-80) to improve aqueous solubility.
  • Pre-saturate buffers with the compound via sonication (30 min, 40 kHz) to prevent precipitation during cell-based studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and tissue distribution (LC-MS/MS) to identify metabolic liabilities, such as oxidation of the methoxyphenyl group .
  • Dose adjustments : Optimize dosing regimens using allometric scaling (e.g., mg/kg based on body surface area) to account for species-specific clearance rates .

Q. What computational methods are suitable for analyzing kinase selectivity?

  • Molecular docking (AutoDock Vina) against kinase homology models (e.g., CDK2, EGFR) can predict binding affinities. Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge regions (e.g., Glu81 in CDK2) .
  • Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess stability of the sulfanyl group in hydrophobic binding pockets .

Q. How can regioselectivity be improved during sulfanylacetamide conjugation?

  • Protecting group strategy : Temporarily block reactive indole NH groups with Boc (tert-butyloxycarbonyl) to direct substitution to the pyrimidine C2 position .
  • Catalytic control : Use Pd/Cu-mediated cross-coupling (e.g., Ullmann conditions) for precise C–S bond formation .

Q. What experimental design principles optimize reaction yield in multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ matrix) to test variables like temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Response surface modeling identifies optimal conditions .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate steps at >95% conversion .

Q. How does crystal packing influence stability and bioactivity?

  • Analyze Hirshfeld surfaces (CrystalExplorer) to identify intermolecular interactions. For example, π-π stacking between pyrimidoindole cores enhances thermal stability (TGA data >250°C), while hydrogen bonds (N–H···O=C) improve solubility .

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